(N,N-Diethyl-3-aminopropyl)trimethoxysilane

Catalog No.
S794819
CAS No.
41051-80-3
M.F
C10H25NO3Si
M. Wt
235.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(N,N-Diethyl-3-aminopropyl)trimethoxysilane

CAS Number

41051-80-3

Product Name

(N,N-Diethyl-3-aminopropyl)trimethoxysilane

IUPAC Name

N,N-diethyl-3-trimethoxysilylpropan-1-amine

Molecular Formula

C10H25NO3Si

Molecular Weight

235.4 g/mol

InChI

InChI=1S/C10H25NO3Si/c1-6-11(7-2)9-8-10-15(12-3,13-4)14-5/h6-10H2,1-5H3

InChI Key

ZLDHYRXZZNDOKU-UHFFFAOYSA-N

SMILES

CCN(CC)CCC[Si](OC)(OC)OC

Canonical SMILES

CCN(CC)CCC[Si](OC)(OC)OC

The exact mass of the compound (N,N-Diethyl-3-aminopropyl)trimethoxysilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(N,N-Diethyl-3-aminopropyl)trimethoxysilane (CAS: 41051-80-3) is a specialized tertiary aminosilane coupling agent characterized by a sterically hindered N,N-diethylamino group and highly reactive trimethoxysilyl anchors [1]. Unlike common primary aminosilanes, this compound provides basicity and a readily quaternizable nitrogen site without acting as a strong nucleophile [2]. In industrial procurement, it is primarily selected for the surface modification of silica, glass, and metal oxides where primary amines would cause unwanted cross-linking, agglomeration, or side reactions [1]. Its rapid hydrolysis rate and unique steric profile make it a critical precursor for advanced nanocomposites, supported catalysts, and cross-linked ion-exchange membranes[3].

Substituting (N,N-Diethyl-3-aminopropyl)trimethoxysilane with common primary aminosilanes, such as APTES or APTMS, frequently leads to catastrophic process failures in specialized applications [1]. In colloidal silica modification, primary amines form hydrogen bonds and bridge particles, causing severe agglomeration and irreversible gelling[2]. In catalytic and synthetic applications, the unhindered primary amine acts as a strong nucleophile, leading to unwanted Schiff base formation with carbonyl-containing substrates and deactivating the system [3]. Furthermore, for anion-exchange membrane manufacturing, primary amines require exhaustive, multi-step alkylation to create quaternary ammonium sites, whereas the tertiary amine in this compound can be directly and efficiently quaternized in a single step [1].

Prevention of Nanoparticle Agglomeration in Colloidal Silica Modification

When surface-modifying 100 nm colloidal silica, the choice of aminosilane dictates the physical stability of the resulting dispersion. Standard primary aminosilanes like APTES cause rapid flocculation and gelling due to inter-particle bridging [1]. In direct contrast, surface treatment with (N,N-Diethyl-3-aminopropyl)trimethoxysilane yields highly stable dispersions with no significant increase in particle size, maintaining the discrete nanoscale nature of the silica [1].

Evidence DimensionDispersion stability and particle size retention
Target Compound DataYields stable dispersions with no increase in particle size
Comparator Or BaselineAPTES (causes immediate flocculation, gelling, and agglomeration)
Quantified DifferenceComplete elimination of gelling behavior and agglomeration
ConditionsSurface treatment of 100 nm colloidal silica in solvent

Enables the scalable manufacturing of aminosilane-modified colloidal silica for polymer nanocomposites without losing nanoscale dispersion or clogging process equipment.

Simultaneous Cross-Linking and Quaternization for Exchange Membranes

In the fabrication of high-temperature proton and alkaline exchange membranes, (N,N-Diethyl-3-aminopropyl)trimethoxysilane serves a dual role as both a cross-linking agent (via siloxane hydrolysis) and a quaternization site [1]. Compared to non-crosslinked poly(aryl ether sulfone) baselines, membranes utilizing this silane achieve superior mechanical strength and ionic conductivity, reaching a tensile strength of 9.16 MPa and a conductivity of 74.8 mS/cm at 180 °C [1].

Evidence DimensionTensile strength and high-temperature ionic conductivity
Target Compound Data9.16 MPa tensile strength; 74.8 mS/cm conductivity at 180 °C
Comparator Or BaselineNon-crosslinked poly(aryl ether sulfone) baselines (exhibit lower dimensional stability and mechanical strength)
Quantified DifferenceSignificant enhancement in mechanical properties and stable high-temperature conductivity
ConditionsQuaternized poly(aryl ether sulfone) (QPAES) membranes doped with phosphoric acid

Crucial for fuel cell developers needing a dual-function precursor that simplifies the synthesis of robust, high-conductivity ionomer membranes.

Non-Nucleophilic Anchoring for Transition Metal Catalysts

Primary aminosilanes can interfere with carbonyl-containing substrates via Schiff base formation. The N,N-diethyl tertiary amine provides a basic, sterically hindered site that effectively anchors transition metals, such as PdCl2, to silica supports without undergoing nucleophilic side reactions [1]. This specific structural advantage accelerates catalytic processes like the Tsuji-Trost reaction and 1,4-additions while preserving substrate integrity [1].

Evidence DimensionSubstrate compatibility and catalyst anchoring efficiency
Target Compound DataAnchors PdCl2 cleanly without reacting with aldehydes/ketones
Comparator Or BaselinePrimary aminosilanes like APTES (undergo Schiff base formation with carbonyls)
Quantified DifferencePrevention of nucleophilic side-reactions and catalyst deactivation
ConditionsSilica-supported PdCl2 catalyst for 1,4-addition and Tsuji-Trost reactions

Allows chemical manufacturers to immobilize catalysts for complex organic syntheses without consuming reactive carbonyl substrates.

Surface Modification of Colloidal Silica for Nanocomposites

Due to its inability to cause inter-particle bridging, this compound is the ideal choice for functionalizing colloidal silica nanoparticles [1]. It ensures stable, non-gelling dispersions that can be seamlessly blended into acrylic or polyurethane matrices to improve wear-resistance and modulus [1].

Fabrication of Cross-Linked Ion-Exchange Membranes

The tertiary amine group allows for direct quaternization, while the trimethoxysilyl group forms a robust Si-O-Si cross-linked network[2]. This makes it a preferred precursor for manufacturing high-temperature, mechanically stable ionomer membranes for fuel cells[2].

Immobilization of Transition Metal Catalysts

Used to anchor palladium or other metal catalysts onto silica supports[3]. Its sterically hindered tertiary amine prevents unwanted nucleophilic attacks on sensitive substrates, making it superior to primary aminosilanes for catalyzing Tsuji-Trost and 1,4-addition reactions[3].

Antimicrobial Textile Coatings

The compound can be grafted onto cotton or other fabrics and subsequently quaternized to create durable, positively charged alkyl-chain surfaces [4]. These modified textiles exhibit high puncture capacity against bacterial membranes, significantly increasing antibacterial performance against pathogens like S. aureus [4].

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 57 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 53 of 57 companies with hazard statement code(s):;
H315 (81.13%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (79.25%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (20.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

41051-80-3

Wikipedia

(N,N-Diethyl-3-aminopropyl)trimethoxysilane

General Manufacturing Information

1-Propanamine, N,N-diethyl-3-(trimethoxysilyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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